HNHA

Description

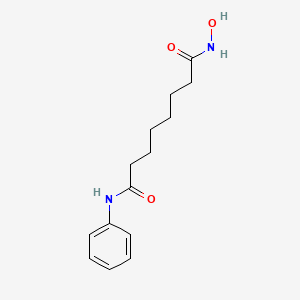

has antineoplastic activity; structure in first source

Structure

3D Structure

Properties

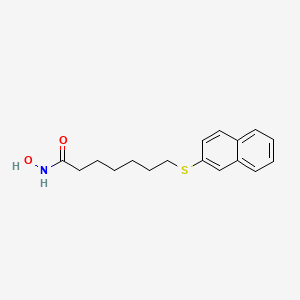

IUPAC Name |

N-hydroxy-7-naphthalen-2-ylsulfanylheptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c19-17(18-20)9-3-1-2-6-12-21-16-11-10-14-7-4-5-8-15(14)13-16/h4-5,7-8,10-11,13,20H,1-3,6,9,12H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNNXHVGOKRBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)SCCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583131 | |

| Record name | N-Hydroxy-7-[(naphthalen-2-yl)sulfanyl]heptanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926908-04-5 | |

| Record name | N-Hydroxy-7-[(naphthalen-2-yl)sulfanyl]heptanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-hydroxy-7-(2-naphthylthio)heptanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxy-7-(2-naphthylthio)heptanamide (HNHA) is a novel synthetic hydroxamic acid derivative that has demonstrated significant potential as an anti-cancer agent. It functions as a potent histone deacetylase (HDAC) inhibitor, a class of drugs that modulate gene expression by altering the acetylation state of histones and other non-histone proteins. This guide provides a comprehensive overview of the mechanism of action of HNHA, detailing its effects on cellular processes and signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Histone Deacetylase Inhibition

The primary mechanism of action of N-hydroxy-7-(2-naphthylthio)heptanamide is the inhibition of histone deacetylase (HDAC) enzymes. HDACs play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, HNHA promotes histone hyperacetylation, which results in a more relaxed chromatin state, facilitating the transcription of various genes, including tumor suppressor genes.

The inhibition of HDAC activity by HNHA has been demonstrated to be more potent than that of other well-known HDAC inhibitors such as suberoylanilide hydroxamic acid (SAHA) and trichostatin A (TSA) in various cancer cell lines. This increased potency contributes to its significant anti-tumor effects observed in preclinical studies.

Key Cellular Effects and Signaling Pathways

The inhibition of HDACs by HNHA triggers a cascade of downstream events that collectively contribute to its anti-cancer activity. These effects include the induction of cell cycle arrest, apoptosis, and the inhibition of angiogenesis.

Cell Cycle Arrest

HNHA has been shown to induce cell cycle arrest, primarily at the G1/S phase transition, in several cancer cell lines, including human fibrosarcoma, breast cancer, and thyroid cancer. This effect is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21. The hyperacetylation of histones in the promoter region of the CDKN1A gene (encoding p21) leads to its increased transcription. p21 then binds to and inhibits cyclin-CDK complexes, preventing the phosphorylation of retinoblastoma protein (Rb) and halting the cell cycle.

Caption: HNHA-induced cell cycle arrest pathway.

Induction of Apoptosis

HNHA is a potent inducer of apoptosis in various cancer cells, including renal cell carcinoma and thyroid cancer. The apoptotic pathway activated by HNHA is caspase-dependent and involves the intrinsic (mitochondrial) pathway. Key events in this process include:

-

Downregulation of Bcl-2: HNHA treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2.

-

Upregulation of Bax: Concurrently, the expression of the pro-apoptotic protein Bax can be increased.

-

Cytochrome c Release: The altered ratio of pro- to anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm.

-

Caspase Activation: Cytoplasmic cytochrome c triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream effector caspases like caspase-3 and caspase-7, leading to the execution of apoptosis.

Caption: HNHA-induced intrinsic apoptosis pathway.

Anti-Angiogenic Effects

In addition to its direct effects on tumor cells, HNHA exhibits anti-angiogenic properties. It has been shown to decrease the expression of key pro-angiogenic factors, including vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α), in breast cancer cells. By inhibiting the formation of new blood vessels, HNHA can restrict tumor growth and metastasis.

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of N-hydroxy-7-(2-naphthylthio)heptanamide in various cancer cell lines.

Table 1: In Vitro Cytotoxicity of HNHA in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| HT1080 | Fibrosarcoma | ~2.5 | MTT Assay | |

| Caki-1 | Renal Cell Carcinoma | ~1.5 | MTS Assay | |

| A498 | Renal Cell Carcinoma | ~2.0 | MTS Assay | |

| MCF-7 | Breast Cancer | Not specified | Not specified | |

| TPC-1 | Papillary Thyroid Carcinoma | ~1.0 | MTS Assay | |

| FRO | Anaplastic Thyroid Carcinoma | ~1.5 | MTS Assay |

Table 2: Comparison of Anti-proliferative Effects of HNHA with other HDACi

| Cell Line | Compound | IC50 (µM) | Reference |

| Caki-1 | HNHA | ~1.5 | |

| SAHA | > 5.0 | ||

| TSA | > 0.5 (Note: Different potency scale) | ||

| TPC-1 | HNHA | ~1.0 | |

| SAHA | ~2.5 | ||

| TSA | ~0.2 (Note: Different potency scale) |

Experimental Protocols

HDAC Enzyme Activity Assay

Objective: To determine the inhibitory effect of HNHA on HDAC enzyme activity.

Methodology:

-

Nuclear extracts are prepared from cancer cells (e.g., HT1080).

-

The HDAC activity assay is performed using a colorimetric or fluorometric kit according to the manufacturer's instructions.

-

Briefly, nuclear extracts are incubated with an acetylated substrate and varying concentrations of HNHA.

-

The deacetylation of the substrate by HDACs is measured by the change in absorbance or fluorescence.

-

The IC50 value, the concentration of HNHA required to inhibit 50% of HDAC activity, is calculated.

Cell Viability (MTS) Assay

Objective: To assess the cytotoxic effect of HNHA on cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of HNHA for a specified period (e.g., 48 or 72 hours).

-

Following treatment, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (phenazine ethosulfate; PES) is added to each well.

-

The plates are incubated for 1-4 hours at 37°C.

-

The absorbance at 490 nm is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Western Blot Analysis

Objective: To detect changes in protein expression levels following HNHA treatment.

Methodology:

-

Cells are treated with HNHA for a specified time.

-

Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies against the proteins of interest (e.g., acetylated histone H3, p21, Bcl-2, cleaved caspases) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of HNHA in a living organism.

Methodology:

-

Immunocompromised mice (e.g., athymic nude mice) are used.

-

Human cancer cells are harvested and suspended in a suitable medium (e.g., PBS or Matrigel).

-

The cell suspension is injected subcutaneously into the flank of the mice.

-

Tumors are allowed to grow to a palpable size.

-

Mice are then randomized into treatment and control groups.

-

The treatment group receives intraperitoneal or oral administration of HNHA at a specified dose and schedule. The control group receives a vehicle control.

-

Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

Caption: Experimental workflow for in vivo xenograft studies.

Conclusion

N-hydroxy-7-(2-naphthylthio)heptanamide is a promising anti-cancer agent that exerts its effects through the potent inhibition of histone deacetylases. This leads to the induction of cell cycle arrest and apoptosis, as well as the inhibition of angiogenesis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this novel HDAC inhibitor.

An In-Depth Technical Guide to N-hydroxy-7-(2-naphthylthio)heptanamide (HNHA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-7-(2-naphthylthio)heptanamide, also known as HNHA, is a potent, cell-permeable inhibitor of histone deacetylase (HDAC) enzymes.[1] As a member of the hydroxamic acid class of HDAC inhibitors, HNHA has demonstrated significant anti-tumor, anti-angiogenic, and anti-fibrotic properties in a variety of preclinical models. This technical guide provides a comprehensive overview of HNHA, including its mechanism of action, key quantitative data from various studies, and detailed experimental protocols for its synthesis and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Core Compound Details

| Property | Value |

| IUPAC Name | N-hydroxy-7-(naphthalen-2-ylthio)heptanamide |

| Synonyms | HNHA, Histone Deacetylase Inhibitor VI |

| CAS Number | 926908-04-5 |

| Molecular Formula | C₁₇H₂₁NO₂S |

| Molecular Weight | 303.42 g/mol |

| Chemical Structure |  |

Mechanism of Action and Biological Activity

HNHA exerts its biological effects primarily through the inhibition of histone deacetylase (HDAC) enzymes.[2] HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, HNHA promotes histone hyperacetylation, which results in a more relaxed chromatin state, facilitating the transcription of various genes, including tumor suppressor genes like p21.[1][2]

The upregulation of p21, a cyclin-dependent kinase inhibitor, leads to cell cycle arrest, primarily at the G1/S phase transition, thereby inhibiting cancer cell proliferation.[2][3] Furthermore, HNHA has been shown to induce apoptosis (programmed cell death) in various cancer cell lines through both caspase-dependent and -independent pathways.[4][5] Evidence suggests that HNHA can trigger the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.[4][5]

Beyond its direct effects on cancer cells, HNHA also exhibits potent anti-angiogenic properties. It has been shown to inhibit the growth of human umbilical vein endothelial cells (HUVECs) and prevent the formation of new blood vessels (tube formation) in response to vascular endothelial growth factor (VEGF).[1] This anti-angiogenic activity is attributed to the downregulation of pro-angiogenic factors such as VEGF and hypoxia-inducible factor-1α (HIF-1α).[3]

Quantitative Data

In Vitro Efficacy

The following tables summarize the in vitro activity of HNHA across various assays and cell lines.

Table 1: HDAC Inhibition

| Assay | IC₅₀ (nM) | Reference |

| General HDAC Activity | 100 | [1] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (μM) | Reference |

| HT1080 | Human Fibrosarcoma | ~7.5 | [1] |

| Caki-1 | Renal Cell Carcinoma | < SAHA, TSA | [5] |

| A-498 | Renal Cell Carcinoma | < SAHA, TSA | [5] |

| 786-O | Renal Cell Carcinoma | < SAHA, TSA | [5] |

| UMRC-3 | Renal Cell Carcinoma | < SAHA, TSA | [5] |

| YUMC-A1 | Anaplastic Thyroid Cancer | Not specified | [6] |

| YUMC-A2 | Anaplastic Thyroid Cancer | Not specified | [6] |

Note: For some cell lines, specific IC₅₀ values were not provided in the abstracts, but HNHA was reported to be more potent than other HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid) and TSA (trichostatin A).

In Vivo Efficacy

HNHA has demonstrated significant anti-tumor activity in preclinical animal models. In a mouse xenograft model using human fibrosarcoma cells (HT1080), HNHA was found to be at least as effective as SAHA in inhibiting tumor growth.[1] In a breast cancer xenograft model, HNHA-treated mice exhibited significantly longer survival compared to those treated with SAHA or fumagillin.[3] Furthermore, in a renal cell carcinoma xenograft model, HNHA showed greater anti-tumor and pro-apoptotic effects than established HDAC inhibitors.[4] A dosage of 25 mg/kg administered intraperitoneally has been used in in vivo studies.[7]

Experimental Protocols

Synthesis of N-hydroxy-7-(2-naphthylthio)heptanamide

Caption: A plausible synthetic workflow for N-hydroxy-7-(2-naphthylthio)heptanamide.

General Procedure Outline:

-

Synthesis of the Thioether Linkage: 2-Naphthalenethiol would be reacted with a suitable 7-carbon chain containing a terminal leaving group (e.g., 7-bromoheptanoic acid ethyl ester) in the presence of a base to form the thioether linkage.

-

Ester Hydrolysis: The resulting ester would then be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Hydroxamic Acid Formation: Finally, the carboxylic acid would be coupled with hydroxylamine using a standard peptide coupling reagent (e.g., EDC/HOBt) to afford the final product, N-hydroxy-7-(2-naphthylthio)heptanamide. Purification would likely be achieved through column chromatography.

HDAC Inhibition Assay

A typical in vitro HDAC inhibition assay involves the use of a fluorogenic HDAC substrate.

Caption: Workflow for a fluorometric histone deacetylase (HDAC) inhibition assay.

Protocol Outline:

-

Reaction Setup: In a microplate, combine the HDAC enzyme (e.g., HeLa nuclear extract or a recombinant human HDAC isoform) with varying concentrations of HNHA.

-

Substrate Addition: Add a fluorogenic HDAC substrate (e.g., Fluor-de-Lys®).

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).

-

Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease that specifically cleaves the deacetylated substrate.

-

Measurement: Measure the fluorescence intensity using a microplate reader. The IC₅₀ value is then calculated by plotting the fluorescence intensity against the log of the HNHA concentration.

Cell Viability Assay (MTT/MTS)

Cell viability can be assessed using colorimetric assays such as the MTT or MTS assay.

Protocol Outline:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of HNHA (e.g., 0-100 μM) for a specified duration (e.g., 24-72 hours).[7]

-

Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

-

Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Western Blotting for Histone Acetylation

This technique is used to determine the effect of HNHA on histone acetylation levels within cells.

Protocol Outline:

-

Cell Lysis: Treat cells with HNHA, then lyse the cells and extract nuclear proteins or histones.

-

Protein Quantification: Determine the protein concentration of the extracts.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or H4).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol Outline:

-

Cell Treatment and Harvesting: Treat cells with HNHA, then harvest and wash them.

-

Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.

-

Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA intercalating agent, such as propidium iodide (PI), and RNase to degrade RNA and ensure specific DNA staining.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways

HNHA, as an HDAC inhibitor, influences several key signaling pathways involved in cell survival, proliferation, and apoptosis. The primary pathway affected is the regulation of gene expression through histone acetylation.

Caption: Simplified signaling pathway of HNHA as an HDAC inhibitor.

Conclusion

N-hydroxy-7-(2-naphthylthio)heptanamide (HNHA) is a promising novel histone deacetylase inhibitor with potent anti-cancer and anti-angiogenic activities demonstrated in preclinical studies. Its mechanism of action, involving the induction of histone hyperacetylation and subsequent modulation of gene expression, leads to cell cycle arrest, apoptosis, and the inhibition of tumor growth and neovascularization. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of HNHA as a potential therapeutic agent. Continued investigation into its efficacy in various cancer models, as well as its pharmacokinetic and pharmacodynamic properties, is warranted to fully elucidate its clinical potential.

References

- 1. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-tumor activity of N-hydroxy-7-(2-naphthylthio) heptanomide, a novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential anti-cancer activity of N-hydroxy-7-(2-naphthylthio) heptanomide (HNHA), a histone deacetylase inhibitor, against breast cancer both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The novel histone deacetylase inhibitor, N-hydroxy-7-(2-naphthylthio) hepatonomide, exhibits potent antitumor activity due to cytochrome-c-release-mediated apoptosis in renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The novel histone deacetylase inhibitor, N-hydroxy-7-(2-naphthylthio) hepatonomide, exhibits potent antitumor activity due to cytochrome-c-release-mediated apoptosis in renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wp.uthscsa.edu [wp.uthscsa.edu]

- 7. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Novel Histone Deacetylase Inhibitor: A Technical Chronicle of HNHA's Discovery and Development

For Immediate Release

In the intricate landscape of epigenetic research and cancer therapeutics, the discovery of novel histone deacetylase (HDAC) inhibitors marks a significant stride forward. This whitepaper delves into the core of one such discovery: N-hydroxy-7-(2-naphthylthio)heptanamide (HNHA), a promising HDAC inhibitor with potent anti-cancer properties. We will explore its historical context, chronicle its discovery, and provide a detailed technical guide on its mechanism of action, supported by quantitative data, experimental protocols, and visual representations of its impact on cellular signaling. This document is intended for researchers, scientists, and drug development professionals vested in the advancement of oncology and epigenetic therapies.

Introduction: The Epigenetic Frontier and the Rise of HDAC Inhibitors

The field of epigenetics has unveiled a sophisticated layer of gene regulation that operates above the sequence of DNA itself. Among the key players in this regulatory network are histone deacetylases (HDACs), enzymes that catalyze the removal of acetyl groups from lysine residues on histone and non-histone proteins.[1] This deacetylation process leads to a more compact chromatin structure, restricting the access of transcription factors and consequently repressing gene expression.[1] In various cancers, the aberrant activity of HDACs contributes to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.[1] This understanding has propelled the development of HDAC inhibitors as a compelling class of anti-cancer agents.[1]

The Discovery of HNHA: A Novel Hydroxamic Acid Derivative

Quantitative Analysis of HNHA's Inhibitory Activity

The efficacy of an HDAC inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While a comprehensive panel of IC50 values for HNHA against all individual HDAC isoforms is not publicly available, studies have demonstrated its potent inhibitory effects on total HDAC activity in cancer cells. Further research is warranted to fully characterize its isoform selectivity profile.

Table 1: Illustrative IC50 Values for HDAC Inhibitors (General Reference)

| Compound | HDAC Isoform | IC50 (nM) |

| HNHA | Total HDACs | Data Not Available |

| SAHA (Vorinostat) | Pan-HDAC | 20-100 |

| Romidepsin | Class I HDACs | 36-50 |

| Entinostat | Class I HDACs | 80-400 |

Note: This table is for illustrative purposes to provide context for typical IC50 values of known HDAC inhibitors. Specific IC50 values for HNHA against individual isoforms are a critical area for future research.

Mechanism of Action: Unraveling HNHA's Anti-Cancer Effects

Preclinical studies have elucidated the multi-faceted anti-cancer mechanism of HNHA, primarily centered around the induction of cell cycle arrest, apoptosis, and the inhibition of angiogenesis.

Cell Cycle Arrest

HNHA has been shown to induce cell cycle arrest, a crucial mechanism for halting the proliferation of cancer cells. This is often achieved through the upregulation of cyclin-dependent kinase inhibitors.

Induction of Apoptosis

A hallmark of effective cancer therapies is the ability to induce programmed cell death, or apoptosis, in malignant cells. HNHA has demonstrated potent pro-apoptotic activity in various cancer cell lines.

Anti-Angiogenic Effects

The formation of new blood vessels, a process known as angiogenesis, is critical for tumor growth and metastasis. HNHA has been observed to exhibit anti-angiogenic properties, further contributing to its anti-cancer efficacy.

Key Signaling Pathways Modulated by HNHA

The cellular effects of HNHA are orchestrated through its influence on key signaling pathways that govern cell survival, proliferation, and death.

Caption: HNHA-mediated inhibition of HDACs leads to increased histone acetylation, altering gene expression and resulting in cell cycle arrest, apoptosis, and decreased angiogenesis.

Experimental Protocols

To facilitate further research and validation of HNHA's activity, this section provides detailed methodologies for key experiments.

HDAC Activity Assay (Fluorometric)

This protocol outlines a general method for determining the in vitro inhibitory activity of HNHA against HDAC enzymes.

Caption: A generalized workflow for determining the in vitro HDAC inhibitory activity of a compound using a fluorometric assay.[2][3][4]

Protocol Details:

-

Reagent Preparation: Prepare solutions of recombinant human HDAC enzyme, a serial dilution of HNHA, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer (e.g., Tris-based buffer with salts), and a developer solution (e.g., containing trypsin and a stop solution).[2]

-

Reaction Setup: In a 96-well microplate, add the HDAC enzyme and varying concentrations of HNHA to the appropriate wells containing assay buffer. Include wells with a known HDAC inhibitor as a positive control and wells with solvent as a negative control.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow HNHA to bind to the HDAC enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

-

Second Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow the deacetylation of the substrate by the HDAC enzyme.

-

Stop and Develop: Terminate the reaction and generate a fluorescent signal by adding the developer solution. The developer typically contains an enzyme that cleaves the deacetylated substrate, releasing a fluorescent molecule.[2]

-

Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each HNHA concentration relative to the negative control. Plot the percent inhibition against the logarithm of the HNHA concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for Histone Acetylation

This protocol describes the detection of changes in histone acetylation levels in cells treated with HNHA.[5][6][7][8][9]

Protocol Details:

-

Cell Culture and Treatment: Culture cancer cells to a desired confluency and treat them with various concentrations of HNHA or a vehicle control for a specified duration.

-

Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA assay).

-

SDS-PAGE: Separate the histone proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Use a high-percentage polyacrylamide gel for better resolution of low molecular weight histones.[7][9]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., total Histone H3 or β-actin) to determine the relative change in histone acetylation.[5]

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the effect of HNHA on the cell cycle distribution of cancer cells.[10][11][12][13][14]

Protocol Details:

-

Cell Treatment: Seed cancer cells and treat them with different concentrations of HNHA for a specific time period (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C for later analysis.[10][11]

-

Staining: Centrifuge the fixed cells to remove the ethanol and resuspend them in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A to prevent staining of RNA.[11][12]

-

Incubation: Incubate the cells in the staining solution in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

N-hydroxy-7-(2-naphthylthio)heptanamide (HNHA) has emerged as a promising histone deacetylase inhibitor with significant anti-cancer potential demonstrated in preclinical models. Its ability to induce cell cycle arrest, apoptosis, and inhibit angiogenesis underscores its multifaceted mechanism of action. However, to fully realize its therapeutic potential, further in-depth studies are imperative. A comprehensive characterization of its HDAC isoform selectivity is crucial for understanding its specific molecular targets and predicting potential off-target effects. The elucidation of its detailed pharmacokinetic and pharmacodynamic profiles in vivo will be essential for its translation into clinical settings. Continued research into the discovery and development of novel HNHA analogs may lead to the identification of compounds with enhanced potency, selectivity, and drug-like properties, further enriching the arsenal of epigenetic drugs in the fight against cancer.

References

- 1. youtube.com [youtube.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. HDAC Activity Assay Kit | 566328 [merckmillipore.com]

- 4. resources.bio-techne.com [resources.bio-techne.com]

- 5. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone western blot protocol | Abcam [abcam.com]

- 7. docs.abcam.com [docs.abcam.com]

- 8. resources.novusbio.com [resources.novusbio.com]

- 9. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 10. corefacilities.iss.it [corefacilities.iss.it]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wp.uthscsa.edu [wp.uthscsa.edu]

In-Depth Technical Guide: N-hydroxy-7-(2-naphthylthio)heptanamide (HNHA)

CAS Number: 926908-04-5

Alternate Names: HNHA, Histone Deacetylase Inhibitor VI

Introduction

N-hydroxy-7-(2-naphthylthio)heptanamide (HNHA) is a potent, cell-permeable histone deacetylase (HDAC) inhibitor.[1][2] As a member of the hydroxamic acid class of HDAC inhibitors, HNHA has demonstrated significant anti-tumor and anti-angiogenic activities in preclinical studies.[1][3] This technical guide provides a comprehensive overview of HNHA, including its mechanism of action, key biological data, and experimental protocols for researchers and drug development professionals.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 926908-04-5 | [3] |

| Molecular Formula | C17H21NO2S | [3] |

| Molecular Weight | 303.41 g/mol | [3] |

| Purity | ≥98% | [4] |

| Appearance | Crystalline solid | [4] |

| Solubility | Soluble in DMSO (~30 mg/mL), DMF (~30 mg/mL), and Ethanol (~20 mg/mL). Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer (e.g., 1:1 DMSO:PBS (pH 7.2) for a solubility of ~0.5 mg/mL). | [1][4] |

| Storage | Store at -20°C. | [4] |

Mechanism of Action

HNHA exerts its biological effects primarily through the inhibition of histone deacetylase enzymes. HDACs are crucial regulators of gene expression, and their inhibition by HNHA leads to the hyperacetylation of histones. This, in turn, results in a more open chromatin structure, facilitating the transcription of various genes, including tumor suppressor genes.

The primary downstream effects of HDAC inhibition by HNHA include:

-

Induction of p21: HNHA treatment leads to the upregulation of the cyclin-dependent kinase inhibitor p21, a key regulator of the cell cycle.[1]

-

Cell Cycle Arrest: Increased p21 expression results in cell cycle arrest, primarily at the G1/S phase, thereby inhibiting cancer cell proliferation.[5]

-

Induction of Apoptosis: In several cancer cell lines, HNHA has been shown to induce programmed cell death (apoptosis). This is mediated through a cytochrome-c-release-mediated pathway, involving the activation of caspases and suppression of anti-apoptotic proteins like Bcl-2.

-

Inhibition of Angiogenesis: HNHA exhibits potent anti-angiogenic effects by inhibiting key processes in the formation of new blood vessels. It has been shown to decrease the levels of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α).[5]

Signaling Pathways

The following diagram illustrates the proposed signaling pathway for the anti-tumor activity of HNHA.

Caption: Proposed signaling pathway for the anti-tumor effects of HNHA.

Preclinical Data

In Vitro Activity

| Cell Line | Assay | Endpoint | Result | Reference |

| Human Fibrosarcoma (HT1080) | HDAC Enzyme Inhibition | IC50 | 100 nM | [1] |

| Human Fibrosarcoma (HT1080) | Cell Proliferation | IC50 | ~7.5 µM | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Tube Formation | Inhibition | Significant inhibition of VEGF-induced tube formation | [3] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Migration | Inhibition | Significant inhibition of VEGF-induced migration | [3] |

| Renal Cell Carcinoma (RCC) cells | Apoptosis | Induction | Significant induction of apoptosis |

In Vivo Activity

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| Murine Xenograft Model | Human Fibrosarcoma | Intraperitoneal injection | Effectively inhibited tumor growth; potency comparable to or greater than SAHA. | [1] |

| Mouse Model of Oxygen-Induced Retinopathy (OIR) | Retinal Neovascularization | Intravitreous injection | Inhibited retinal neovascularization. | [3] |

| Mouse Model of Laser-Induced Choroidal Neovascularization (CNV) | Choroidal Neovascularization | Intravitreous injection | Inhibited choroidal neovascularization. | [3] |

Experimental Protocols

HDAC Enzyme Activity Assay

This protocol is a generalized representation based on common methodologies for assessing HDAC inhibition.

Caption: General workflow for an in vitro HDAC enzyme activity assay.

Cell Proliferation Assay (MTS Assay)

This protocol is a generalized representation for assessing the anti-proliferative effects of HNHA.

Caption: General workflow for a cell proliferation assay using MTS reagent.

In Vivo Tumor Xenograft Study

This protocol is a generalized representation of a murine xenograft model.

Caption: General workflow for an in vivo tumor xenograft study.

Summary and Future Directions

N-hydroxy-7-(2-naphthylthio)heptanamide (HNHA) is a promising HDAC inhibitor with demonstrated anti-cancer and anti-angiogenic properties in preclinical models. Its mechanism of action, involving the induction of p21 and subsequent cell cycle arrest and apoptosis, makes it a compelling candidate for further investigation. Future research should focus on detailed pharmacokinetic and toxicology studies to assess its drug-like properties and safety profile. Further elucidation of its effects on specific HDAC isoforms could also inform the development of more targeted therapies. As of now, no clinical trials involving HNHA have been registered.

References

- 1. Anti-tumor activity of N-hydroxy-7-(2-naphthylthio) heptanomide, a novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Histone Deacetylase Inhibitor AN7, Attenuates Choroidal Neovascularization in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-hydroxy-7-(2-naphthylthio) heptanomide inhibits retinal and choroidal angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Potential anti-cancer activity of N-hydroxy-7-(2-naphthylthio) heptanomide (HNHA), a histone deacetylase inhibitor, against breast cancer both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

HNHA (N-hydroxy-7-(2-naphthylthio)heptanamide): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-7-(2-naphthylthio)heptanamide (HNHA) is a potent, cell-permeable histone deacetylase (HDAC) inhibitor. It has demonstrated significant anti-tumor and anti-angiogenic activities in various cancer models. This technical guide provides a comprehensive overview of the chemical and physical properties of HNHA, detailed experimental protocols for its biological evaluation, and a summary of its mechanism of action through key signaling pathways.

Chemical and Physical Properties

HNHA is a synthetic hydroxamic acid derivative containing a naphthalene moiety. Its HDAC inhibitory activity is attributed to the hydroxamic acid group, which chelates the zinc ion in the active site of HDAC enzymes.

Physical and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 926908-04-5 | [][2][3][4][5] |

| Molecular Formula | C₁₇H₂₁NO₂S | [5] |

| Molecular Weight | 303.4 g/mol | [5][6] |

| Appearance | Crystalline solid | [3][5] |

| Purity | ≥98% | [][6] |

| Melting Point | No data available | [7] |

| Boiling Point | No data available | [7] |

| pKa | No data available | |

| Solubility | Soluble in DMSO (to 100 mM), ethanol (at 20 mg/ml), and dimethylformamide (at 20 mg/ml). Sparingly soluble in aqueous buffers. | [5][6][8] |

| Storage | Store at or below -20°C. The solid form is stable for at least 12 months from the date of receipt when stored as directed. Aqueous solutions should not be stored for more than one day. | [8][9] |

Chemical Structure

Caption: 2D structure of HNHA.

Biological Activity and Mechanism of Action

HNHA exhibits its anti-cancer effects primarily through the inhibition of histone deacetylases. This leads to the hyperacetylation of histones, altering chromatin structure and gene expression. The downstream effects include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.

Signaling Pathways

HNHA induces cell cycle arrest at the G1/S phase. This is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21.[5][6][8]

Caption: HNHA-induced cell cycle arrest pathway.

HNHA induces apoptosis through the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Caption: HNHA-induced apoptosis pathway.

HNHA inhibits angiogenesis by downregulating key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α).[5][8]

Caption: Anti-angiogenic signaling of HNHA.

Experimental Protocols

The following are representative protocols for evaluating the biological activity of HNHA.

Workflow for In Vitro Evaluation of HNHA

Caption: General workflow for in vitro studies of HNHA.

HDAC Inhibition Assay (Fluorometric)

This protocol is a general guideline for determining the HDAC inhibitory activity of HNHA using a fluorogenic substrate.

Materials:

-

HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC1)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

HNHA stock solution (in DMSO)

-

Trichostatin A (TSA) as a positive control

-

Developer solution (e.g., Trypsin in assay buffer)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of HNHA and the positive control (TSA) in assay buffer.

-

In a 96-well black microplate, add the diluted HNHA, positive control, or vehicle (DMSO) to the appropriate wells.

-

Add the HDAC enzyme to all wells except the blank controls.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the enzymatic reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent product.

-

Incubate at 37°C for a further 15-30 minutes to allow for fluorescence development.

-

Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

-

Calculate the percent inhibition for each concentration of HNHA and determine the IC₅₀ value.[10][11][12]

Cell Viability (MTT) Assay

This protocol measures the effect of HNHA on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

HNHA stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of HNHA or vehicle control (DMSO) and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.[13][14][15][16]

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins (e.g., p21, Bcl-2) in response to HNHA treatment.

Materials:

-

Cancer cells treated with HNHA

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for the proteins of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the HNHA-treated and control cells using lysis buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

Conclusion

HNHA is a promising HDAC inhibitor with well-documented anti-tumor and anti-angiogenic properties. Its mechanism of action involves the modulation of key cellular processes, including cell cycle progression and apoptosis. The experimental protocols provided in this guide offer a framework for the further investigation and development of HNHA as a potential therapeutic agent. While some physical properties remain to be experimentally determined, the available data provides a solid foundation for its application in a research and drug development setting.

References

- 2. HNHA, CasNo.926908-04-5 Shanghai Hao Biological Technology Co., Ltd. CHINA(Mainland) [shop406246.lookchem.com]

- 3. apexbt.com [apexbt.com]

- 4. HNHA, CasNo.926908-04-5 shanghai weihuan biotech Co.,Ltd China (Mainland) [wheybio.lookchem.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. HNHA, HDAC inhibitor (CAS 926908-04-5) | Abcam [abcam.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. HNHA - Nordic Biosite [nordicbiosite.com]

- 10. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic characterization of inhibitors of histone deacetylases (HDACs) and sirtuins protocol v1 [protocols.io]

- 12. resources.bio-techne.com [resources.bio-techne.com]

- 13. protocols.io [protocols.io]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. broadpharm.com [broadpharm.com]

The Biological Activity of N-hydroxy-7-(2-naphthylthio)heptanamide (HNHA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-7-(2-naphthylthio)heptanamide (HNHA) is a novel, synthetic small molecule that functions as a potent histone deacetylase (HDAC) inhibitor. Research has demonstrated its significant anti-cancer properties across various cancer types, including breast, renal, and thyroid cancers. HNHA exerts its biological effects through multiple mechanisms, including the induction of cell cycle arrest, apoptosis, and the modulation of angiogenesis. This technical guide provides a comprehensive overview of the biological activity of HNHA, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In various cancers, the dysregulation of HDAC activity is a common feature, contributing to the silencing of tumor suppressor genes and the promotion of oncogenic pathways. Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer therapeutics.

N-hydroxy-7-(2-naphthylthio)heptanamide (HNHA) is a novel hydroxamic acid-based HDAC inhibitor.[1][2][3] Studies have shown that HNHA exhibits more potent anti-tumor activity compared to established HDAC inhibitors such as suberoylanilide hydroxamic acid (SAHA) and trichostatin A (TSA) in certain cancer models.[2][3] Its multifaceted mechanism of action, targeting cell cycle progression, apoptosis, and angiogenesis, makes it a compound of significant interest for further drug development.

Quantitative Data

The anti-proliferative activity of HNHA has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.

| Cell Line | Cancer Type | IC50 (µM) | Comparison HDACi (IC50, µM) |

| Renal Cell Carcinoma | |||

| Caki-1 | Renal Cell Carcinoma | < SAHA, TSA | Specific values not provided in the available literature. |

| A-498 | Renal Cell Carcinoma | < SAHA, TSA | Specific values not provided in the available literature. |

| 786-O | Renal Cell Carcinoma | < SAHA, TSA | Specific values not provided in the available literature. |

| UMRC-3 | Renal Cell Carcinoma | < SAHA, TSA | Specific values not provided in the available literature. |

| Thyroid Cancer | |||

| SNU-80 | Anaplastic Thyroid Cancer | Lower than SAHA, TSA | Specific values not provided in the available literature. |

| SNU-790 | Papillary Thyroid Cancer | Lower than SAHA, TSA | Specific values not provided in the available literature. |

| Fibrosarcoma | |||

| HT1080 | Human Fibrosarcoma | Potent | Specific values not provided in the available literature. |

Mechanism of Action & Signaling Pathways

HNHA's anti-cancer activity is attributed to its ability to inhibit HDACs, leading to the hyperacetylation of histones and other proteins. This, in turn, modulates the expression of genes involved in key cellular processes.

Cell Cycle Arrest

HNHA induces cell cycle arrest at the G1/S phase transition.[1] This is primarily mediated by the upregulation of the cyclin-dependent kinase inhibitor p21. The induction of p21 by HNHA leads to the inhibition of cyclin-dependent kinases (CDKs), preventing the phosphorylation of proteins required for entry into the S phase.

Caption: HNHA-induced G1/S phase cell cycle arrest pathway.

Induction of Apoptosis

HNHA triggers programmed cell death (apoptosis) in cancer cells through multiple pathways.

In renal cell carcinoma, HNHA induces apoptosis via the intrinsic mitochondrial pathway.[2] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. The shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then activates a cascade of caspases, ultimately leading to apoptosis. HNHA has also been observed to induce the nuclear translocation of cytochrome c.[2]

Caption: HNHA-induced cytochrome c-mediated apoptosis pathway.

In thyroid cancer cells, HNHA has been shown to induce apoptosis through the activation of the endoplasmic reticulum (ER) stress pathway.[3] The accumulation of unfolded or misfolded proteins in the ER triggers a signaling cascade that, when prolonged, leads to caspase-dependent apoptosis. Key markers of ER stress, such as GRP78 and CHOP, are likely involved in this process.

Caption: HNHA-induced ER stress-dependent apoptosis pathway.

Anti-Angiogenesis

HNHA has demonstrated anti-angiogenic properties, which contribute to its anti-tumor effects.[1] This is achieved through the downregulation of key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1 alpha (HIF-1α).

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of HNHA. These protocols should be optimized for specific cell lines and experimental conditions.

Synthesis of N-hydroxy-7-(2-naphthylthio)heptanamide

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of HNHA to inhibit the enzymatic activity of HDACs.

Materials:

-

HDAC substrate (e.g., Fluor de Lys®-SIRT1/HDAC8 Substrate)

-

HDAC enzyme (e.g., HeLa nuclear extract or purified HDACs)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

HNHA and control inhibitors (e.g., TSA)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of HNHA in assay buffer.

-

In a 96-well plate, add the HDAC substrate, HDAC enzyme, and either HNHA, a control inhibitor, or vehicle control to the appropriate wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Add the developer solution to each well.

-

Incubate at room temperature for a specified time (e.g., 15 minutes).

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).

-

Calculate the percent inhibition for each concentration of HNHA and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay determines the effect of HNHA on the metabolic activity and proliferation of cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

HNHA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of HNHA for the desired time points (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Protein Expression

This technique is used to detect changes in the expression levels of specific proteins (e.g., acetyl-histone H3, p21, Bax, Bcl-2, GRP78, CHOP) following HNHA treatment.

Materials:

-

Cancer cells treated with HNHA

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the proteins of interest

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Subcellular Fractionation and Cytochrome c Release Assay

This protocol allows for the detection of cytochrome c translocation from the mitochondria to the cytosol.

Materials:

-

Cancer cells treated with HNHA

-

Subcellular fractionation kit or buffers (cytosolic and mitochondrial extraction buffers)

-

Western blot materials (as described above)

-

Primary antibody against cytochrome c and a mitochondrial marker (e.g., COX IV)

Procedure:

-

Harvest the treated cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.

-

Perform Western blot analysis on both fractions as described in section 4.4.

-

Probe the membranes with antibodies against cytochrome c and a mitochondrial loading control. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicate its release.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of HNHA in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for tumor implantation

-

HNHA formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer HNHA or vehicle control to the respective groups according to a predetermined schedule and dosage.

-

Measure the tumor volume and body weight of the mice regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

N-hydroxy-7-(2-naphthylthio)heptanamide (HNHA) is a potent HDAC inhibitor with promising anti-cancer activity demonstrated in a range of preclinical models. Its ability to induce cell cycle arrest, trigger apoptosis through multiple pathways, and inhibit angiogenesis underscores its potential as a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the biological effects of HNHA and explore its clinical potential. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and the specific molecular interactions that govern its potent anti-tumor effects.

References

- 1. Frontiers | Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group [frontiersin.org]

- 2. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - N-hydroxy-7-(2-naphthylthio)heptanamide (C17H21NO2S) [pubchemlite.lcsb.uni.lu]

Synthesis of N-hydroxy-7-(2-naphthylthio)heptanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway

The synthesis of N-hydroxy-7-(2-naphthylthio)heptanamide can be logically approached in a three-step sequence, starting from commercially available 7-bromoheptanoic acid and 2-naphthalenethiol. The overall strategy involves the initial formation of the key intermediate, 7-(2-naphthylthio)heptanoic acid, followed by its conversion to the final N-hydroxyamide product.

The proposed pathway is as follows:

-

Step 1: S-Alkylation - Synthesis of 7-(2-naphthylthio)heptanoic acid through the nucleophilic substitution of the bromide in 7-bromoheptanoic acid by the thiolate of 2-naphthalenethiol.

-

Step 2: Acyl Chloride Formation - Conversion of the resulting carboxylic acid into a more reactive acyl chloride intermediate.

-

Step 3: N-Hydroxyamidation - Reaction of the acyl chloride with hydroxylamine to yield the target compound, N-hydroxy-7-(2-naphthylthio)heptanamide.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis.

Step 1: Synthesis of 7-(2-naphthylthio)heptanoic acid

This step involves the formation of a carbon-sulfur bond via an S-alkylation reaction.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 7-bromoheptanoic acid | 211.09 | 5.00 g | 23.7 mmol |

| 2-naphthalenethiol | 160.23 | 3.80 g | 23.7 mmol |

| Sodium hydroxide (NaOH) | 40.00 | 1.90 g | 47.5 mmol |

| Ethanol (EtOH) | 46.07 | 100 mL | - |

| Water (H₂O) | 18.02 | 50 mL | - |

| Hydrochloric acid (HCl), 2M | - | As needed | - |

| Ethyl acetate (EtOAc) | - | For extraction | - |

| Brine | - | For washing | - |

| Anhydrous sodium sulfate (Na₂SO₄) | - | For drying | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthalenethiol (3.80 g, 23.7 mmol) and sodium hydroxide (1.90 g, 47.5 mmol) in a mixture of ethanol (100 mL) and water (50 mL).

-

Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium 2-naphthalenethiolate salt.

-

Add 7-bromoheptanoic acid (5.00 g, 23.7 mmol) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidify the remaining aqueous solution to a pH of approximately 2-3 with 2M hydrochloric acid. A precipitate should form.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-(2-naphthylthio)heptanoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product.

Expected Yield: 75-85%

Step 2: Synthesis of 7-(2-naphthylthio)heptanoyl chloride

This step activates the carboxylic acid for the subsequent reaction with hydroxylamine.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 7-(2-naphthylthio)heptanoic acid | 288.41 | 4.00 g | 13.9 mmol |

| Thionyl chloride (SOCl₂) | 118.97 | 2.0 mL (2.38 g) | 20.0 mmol |

| Dichloromethane (DCM), anhydrous | - | 50 mL | - |

| N,N-Dimethylformamide (DMF) | - | 1-2 drops | (catalyst) |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 7-(2-naphthylthio)heptanoic acid (4.00 g, 13.9 mmol) and anhydrous dichloromethane (50 mL).

-

Add a catalytic amount of N,N-dimethylformamide (1-2 drops) to the suspension.

-

Slowly add thionyl chloride (2.0 mL, 20.0 mmol) to the mixture at room temperature.

-

Heat the reaction mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure. The resulting 7-(2-naphthylthio)heptanoyl chloride is typically used in the next step without further purification.

Step 3: Synthesis of N-hydroxy-7-(2-naphthylthio)heptanamide

This is the final step to produce the target N-hydroxyamide.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 7-(2-naphthylthio)heptanoyl chloride | 306.85 | (from Step 2) | ~13.9 mmol |

| Hydroxylamine hydrochloride (NH₂OH·HCl) | 69.49 | 1.45 g | 20.9 mmol |

| Triethylamine (TEA) | 101.19 | 4.0 mL (2.82 g) | 27.8 mmol |

| Dichloromethane (DCM), anhydrous | - | 75 mL | - |

| Tetrahydrofuran (THF), anhydrous | - | 25 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, prepare a solution of hydroxylamine hydrochloride (1.45 g, 20.9 mmol) and triethylamine (4.0 mL, 27.8 mmol) in a mixture of anhydrous dichloromethane (75 mL) and anhydrous tetrahydrofuran (25 mL). Stir this mixture at 0 °C for 30 minutes.

-

Dissolve the crude 7-(2-naphthylthio)heptanoyl chloride from Step 2 in anhydrous dichloromethane (25 mL).

-

Slowly add the solution of the acyl chloride to the hydroxylamine solution at 0 °C with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-hydroxy-7-(2-naphthylthio)heptanamide.

Expected Yield: 60-75%

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 7-bromoheptanoic acid | C₇H₁₃BrO₂ | 211.09 | Colorless to light yellow liquid |

| 2-naphthalenethiol | C₁₀H₈S | 160.23 | White to off-white solid |

| 7-(2-naphthylthio)heptanoic acid | C₁₇H₂₀O₂S | 288.41 | White to pale yellow solid |

| N-hydroxy-7-(2-naphthylthio)heptanamide | C₁₇H₂₁NO₂S | 303.42 | White to off-white solid |

Table 2: Summary of Reaction Conditions and Expected Yields

| Step | Reaction Type | Key Reagents | Solvent | Temperature | Time (h) | Expected Yield (%) |

| 1 | S-Alkylation | NaOH | EtOH/H₂O | Reflux | 4-6 | 75-85 |

| 2 | Acyl Chloride Formation | SOCl₂, DMF (cat.) | DCM | Reflux | 2-3 | >95 (crude) |

| 3 | N-Hydroxyamidation | NH₂OH·HCl, TEA | DCM/THF | 0 °C to RT | 12-16 | 60-75 |

Visualizations

Synthesis Pathway Diagram

N-hydroxy-7-(2-naphthylthio)heptanamide: A Technical Guide to its Target Proteins and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxy-7-(2-naphthylthio)heptanamide (HNHA) is a potent, cell-permeable small molecule that has emerged as a significant histone deacetylase (HDAC) inhibitor.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. Their dysregulation is implicated in the pathogenesis of various diseases, particularly cancer, making them a key target for therapeutic intervention. HNHA has demonstrated promising anti-tumor and anti-angiogenic properties in preclinical studies, positioning it as a compound of interest for further drug development.[1] This technical guide provides an in-depth overview of the target proteins of HNHA, its mechanism of action, and detailed experimental protocols for its study.

Core Target: Histone Deacetylases (HDACs)

The primary molecular targets of N-hydroxy-7-(2-naphthylthio)heptanamide are histone deacetylases. HNHA functions as a pan-HDAC inhibitor, suggesting it targets multiple HDAC isoforms. While specific IC50 values for each HDAC isoform have not been detailed in the available literature, its broad activity is supported by its ability to induce histone hyperacetylation.[1] The general inhibitory concentration (IC50) for HDAC activity in a cellular extract is reported to be 100 nM.

Quantitative Data on Biological Activity

The biological activity of HNHA has been quantified in various cancer cell lines, primarily through the assessment of cell viability and proliferation. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-cancer effects.

| Cell Line | Cancer Type | IC50 (HNHA alone) | IC50 (HNHA + Sorafenib + RT) |

| YUMC-A1 | Anaplastic Thyroid Cancer | Not explicitly stated | 0.05 µM |

| YUMC-A2 | Anaplastic Thyroid Cancer | Not explicitly stated | 0.05 µM |

Note: The provided IC50 values for YUMC-A1 and YUMC-A2 cells are for a combination therapy.[2] Further research is needed to establish a comprehensive panel of IC50 values for HNHA as a monotherapy across a wider range of cancer cell lines.

Signaling Pathways Modulated by HNHA

HNHA exerts its anti-cancer effects by modulating several key signaling pathways, primarily those involved in cell cycle regulation and apoptosis.

Cell Cycle Arrest at the G1/S Transition

HNHA induces cell cycle arrest at the G1/S checkpoint. This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p21. The induction of p21 leads to the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6) and Cyclin D1, which are essential for the progression from the G1 to the S phase of the cell cycle.

Induction of Apoptosis

HNHA is a potent inducer of apoptosis in cancer cells. This programmed cell death is initiated through multiple interconnected pathways, including the intrinsic mitochondrial pathway and endoplasmic reticulum (ER) stress-mediated apoptosis. A key event is the suppression of the anti-apoptotic protein Bcl-2. This shifts the balance towards pro-apoptotic proteins like Bax and Apaf-1, leading to the activation of a cascade of caspases, the executioners of apoptosis.

Experimental Protocols

Western Blot Analysis of Histone Acetylation

This protocol is for the detection of changes in histone H3 and H4 acetylation levels in cells treated with HNHA.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels (15% acrylamide recommended for histone resolution)

-

Transfer buffer

-

PVDF or nitrocellulose membrane (0.2 µm pore size recommended)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, and a loading control (e.g., anti-β-actin or anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to desired confluency and treat with HNHA at various concentrations and time points.

-

Harvest cells and lyse them in cold lysis buffer.

-

Determine protein concentration of the lysates.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of HNHA-treated cells using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Culture cells and treat with HNHA for the desired duration.

-

Harvest both adherent and floating cells, and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several days).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution based on DNA content (G0/G1, S, and G2/M phases).

Conclusion

N-hydroxy-7-(2-naphthylthio)heptanamide is a potent pan-HDAC inhibitor with significant anti-cancer activity. Its mechanism of action involves the induction of histone hyperacetylation, leading to cell cycle arrest at the G1/S phase and the induction of apoptosis through the intrinsic and ER stress-mediated pathways. The provided quantitative data and experimental protocols serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of HNHA. Further studies are warranted to elucidate the specific HDAC isoform selectivity and to expand the quantitative assessment of its efficacy across a broader range of cancer types.

References

- 1. Potential anti-cancer activity of N-hydroxy-7-(2-naphthylthio) heptanomide (HNHA), a histone deacetylase inhibitor, against breast cancer both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synergistic Anticancer Activity of N-Hydroxy-7-(2-Naphthylthio) Heptanomide, Sorafenib, and Radiation Therapy in Patient-Derived Anaplastic Thyroid Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

Epigenetic Modifications by N-hydroxy-7-(2-naphthylthio)heptanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-7-(2-naphthylthio)heptanamide (HNHA) is a potent, cell-permeable histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor and anti-angiogenic properties. As a hydroxamic acid-containing compound, HNHA chelates the zinc ion in the active site of HDAC enzymes, leading to the hyperacetylation of histones and other non-histone protein targets. This epigenetic modification results in the relaxation of chromatin structure, facilitating the transcription of tumor suppressor genes and other proteins that regulate critical cellular processes. This technical guide provides an in-depth overview of the epigenetic modifications induced by HNHA, its mechanism of action, and detailed protocols for its evaluation.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from the lysine residues of histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In various cancers, the overexpression or aberrant activity of HDACs is associated with the silencing of tumor suppressor genes, contributing to uncontrolled cell proliferation, survival, and metastasis.

N-hydroxy-7-(2-naphthylthio)heptanamide (HNHA) has emerged as a promising anti-cancer agent due to its potent inhibition of HDAC activity. This guide will detail the current understanding of HNHA's mechanism of action, present available quantitative data on its efficacy, and provide comprehensive experimental protocols for its study.

Mechanism of Action: HDAC Inhibition and Downstream Effects